2-Methyl-6-nitrobenzonitrile
Overview
Description
2-Methyl-6-nitrobenzonitrile, also known as 6-Nitro-o-tolunitrile, is an organic compound with the molecular formula C8H6N2O2. It is a derivative of benzonitrile, characterized by the presence of a methyl group and a nitro group attached to the benzene ring. This compound is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methyl-6-nitrobenzonitrile can be synthesized through several methods. One common approach involves the nitration of 2-methylbenzonitrile using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically occurs at a temperature range of 0-5°C to control the exothermic nature of the nitration process. The resulting product is then purified through recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound often involves continuous flow nitration processes. These processes are designed to optimize yield and minimize by-products. The use of advanced purification techniques, such as distillation and chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-6-nitrobenzonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed:
Reduction: 2-Methyl-6-aminobenzonitrile.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
2-Methyl-6-nitrobenzonitrile is utilized in several scientific research applications:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and as a precursor in the synthesis of bioactive compounds.
Medicine: The compound is involved in the development of drugs targeting specific biological pathways.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-6-nitrobenzonitrile primarily involves its functional groups. The nitro group can undergo reduction to form an amino group, which can then interact with various biological targets. The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of new compounds with potential biological activity. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed.
Comparison with Similar Compounds
- 2-Methylbenzonitrile
- 4-Methyl-2-nitrobenzonitrile
- 3-Methyl-4-nitrobenzonitrile
Comparison: 2-Methyl-6-nitrobenzonitrile is unique due to the specific positioning of the methyl and nitro groups on the benzene ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to its analogs, this compound offers distinct advantages in certain synthetic applications, particularly in the selective formation of specific derivatives.
Biological Activity
2-Methyl-6-nitrobenzonitrile (C8H6N2O2), also known as 6-Nitro-o-tolunitrile, is an organic compound with significant implications in medicinal chemistry and biological research. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound features a benzene ring substituted with a methyl group and a nitro group. The presence of these functional groups influences its chemical reactivity and biological interactions. The compound can undergo various chemical reactions, including reduction of the nitro group to an amino group, which can enhance its biological activity by forming derivatives that interact with biological targets.
The biological activity of this compound is primarily attributed to its nitro group. Nitro compounds are known to exhibit diverse biological activities, including:
- Antimicrobial Activity : Nitro-containing compounds like metronidazole are effective against a range of microorganisms. The reduction of the nitro group produces reactive intermediates that bind to DNA, leading to cell death .
- Enzyme Inhibition : The compound has been studied for its potential to inhibit various enzymes, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines such as IL-1β and TNF-α. These interactions suggest potential applications in anti-inflammatory therapies .
Antimicrobial Properties
Recent studies highlight the antimicrobial properties of nitro compounds. For instance:
- Activity Against Bacteria : this compound has shown effectiveness against both Gram-positive (e.g., Streptococcus mutans) and Gram-negative bacteria (e.g., Escherichia coli). Its mechanism involves the formation of toxic intermediates upon reduction, which subsequently damage bacterial DNA .
Anticancer Potential
The compound's nitro group may also confer anticancer properties. Nitro compounds have been investigated for their ability to induce apoptosis in cancer cells, potentially through the generation of reactive oxygen species (ROS) upon metabolic activation .
Case Studies
- Synthesis and Biological Evaluation : A study synthesized various derivatives of this compound and evaluated their biological activities. Some derivatives exhibited significant inhibition against iNOS, suggesting their potential as anti-inflammatory agents .
- Antimycobacterial Activity : Research has indicated that nitro-containing compounds can inhibit the growth of Mycobacterium tuberculosis. The presence of the nitro group is crucial for maintaining activity against this pathogen, with modifications leading to reduced efficacy .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
2-methyl-6-nitrobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c1-6-3-2-4-8(10(11)12)7(6)5-9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOTPDHNZLRJZOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)[N+](=O)[O-])C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90172205 | |
Record name | 6-Nitro-2-toluonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90172205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1885-76-3 | |
Record name | 2-Methyl-6-nitrobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1885-76-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Nitro-2-toluonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001885763 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Nitro-2-toluonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90172205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-nitro-2-toluonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.958 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-NITRO-2-TOLUONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GT87Y8H8FY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-methyl-6-nitrobenzonitrile in the synthesis of 8-amino-2-methyl-3,4-dihydroisoquinolin-1-one?
A1: this compound serves as the crucial starting material in the synthesis of 8-amino-2-methyl-3,4-dihydroisoquinolin-1-one. [] The synthesis, as described in the paper, involves a three-step process with an overall yield of 32%. The key transformation involves a microwave-assisted hydrolysis of the nitrile group in this compound, followed by a lactamization reaction. This results in the formation of the desired 8-amino-2-methyl-3,4-dihydroisoquinolin-1-one.
Q2: Are there any alternative synthetic routes to 8-amino-2-methyl-3,4-dihydroisoquinolin-1-one that don't utilize this compound?
A2: While the paper focuses on the synthesis starting from this compound, it does mention that this is a "shorter, alternative synthesis". [] This implies that other synthetic routes to 8-amino-2-methyl-3,4-dihydroisoquinolin-1-one exist. Further research into scientific literature would be necessary to explore those alternative synthetic approaches and compare their efficiency and potential advantages or disadvantages.
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